molecular formula C7H10N4O3 B13117754 Ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate

Ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate

Cat. No.: B13117754
M. Wt: 198.18 g/mol
InChI Key: YDPIIEBUIVZFRS-UHFFFAOYSA-N
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Description

Ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate is an organic compound belonging to the class of aminopyrimidines. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses. Additionally, it can modulate the activity of enzymes involved in cellular stress responses, such as endoplasmic reticulum chaperones .

Comparison with Similar Compounds

Uniqueness: Ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate stands out due to its unique combination of amino and hydroxyl groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

ethyl 4,5-diamino-2-oxo-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C7H10N4O3/c1-2-14-6(12)4-3(8)5(9)11-7(13)10-4/h2,8H2,1H3,(H3,9,10,11,13)

InChI Key

YDPIIEBUIVZFRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=O)N1)N)N

Origin of Product

United States

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